![molecular formula C18H35NO3 B3833301 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol](/img/structure/B3833301.png)
2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol
Übersicht
Beschreibung
2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol, also known as CHAPS, is a zwitterionic detergent used in various biochemical and biophysical applications. CHAPS is a non-denaturing detergent that is commonly used to solubilize and stabilize membrane proteins. CHAPS is also used in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol is widely used in scientific research applications, particularly in studies involving membrane proteins. 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol is used to solubilize and stabilize membrane proteins, making them more amenable to study. 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol is also used in various other applications, including protein purification, enzyme assays, and chromatography.
Wirkmechanismus
2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol is a non-denaturing detergent that works by surrounding the hydrophobic regions of membrane proteins, thereby stabilizing them in solution. 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol also has a unique zwitterionic structure that allows it to interact with both hydrophobic and hydrophilic regions of membrane proteins.
Biochemical and Physiological Effects
2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol has been shown to have minimal effects on the activity and structure of membrane proteins, making it an ideal detergent for studies involving these proteins. 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol is also relatively non-toxic and is easily removed from protein samples, making it a preferred choice for protein purification and analysis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol in lab experiments include its ability to solubilize and stabilize membrane proteins, its minimal effects on protein structure and activity, and its ease of removal from protein samples. However, 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol does have some limitations, including its relatively high cost compared to other detergents and its potential to interfere with certain assays.
Zukünftige Richtungen
There are several future directions for research involving 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol. One area of research is the development of new detergents with improved solubilization and stabilization properties for membrane proteins. Another area of research is the use of 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol in combination with other detergents to improve the solubilization and stabilization of membrane proteins. Additionally, research is needed to further understand the mechanism of action of 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol and its effects on protein structure and activity.
Eigenschaften
IUPAC Name |
2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO3/c20-13-18(14-21,15-22)19(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h16-17,20-22H,1-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIKPAIYPFSART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(CC2CCCCC2)C(CO)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



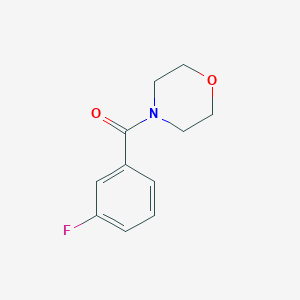


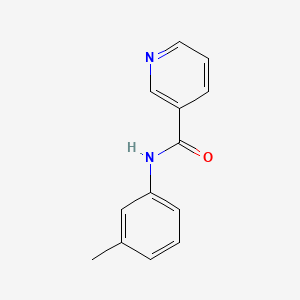

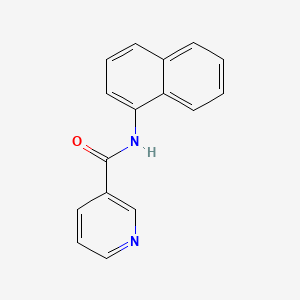
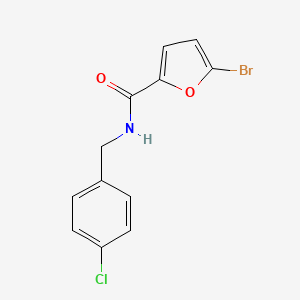

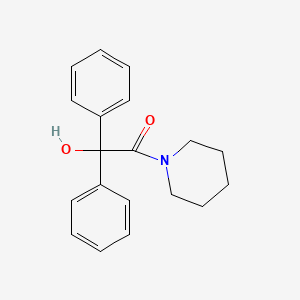
![3,3'-[oxybis(methyleneoxy)]bis(1,1,2,2-tetrafluoropropane)](/img/structure/B3833293.png)


![N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)urea]](/img/structure/B3833315.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]benzamide](/img/structure/B3833326.png)